(E)-3-methyl-N-[(E)-pyridin-4-ylmethylideneamino]-1,3-benzothiazol-2-imine
Description
(E)-3-methyl-N-[(E)-pyridin-4-ylmethylideneamino]-1,3-benzothiazol-2-imine is a complex organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
(E)-3-methyl-N-[(E)-pyridin-4-ylmethylideneamino]-1,3-benzothiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-18-12-4-2-3-5-13(12)19-14(18)17-16-10-11-6-8-15-9-7-11/h2-10H,1H3/b16-10+,17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJADQPNGDUPCJO-CDEAFOTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methyl-N-[(E)-pyridin-4-ylmethylideneamino]-1,3-benzothiazol-2-imine typically involves the condensation of 3-methyl-1,3-benzothiazol-2-amine with pyridine-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and minimize production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-methyl-N-[(E)-pyridin-4-ylmethylideneamino]-1,3-benzothiazol-2-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or additional hydrogen atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer activities.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes, due to its unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-3-methyl-N-[(E)-pyridin-4-ylmethylideneamino]-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects, or disrupt the cell membrane integrity of microorganisms, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler analog with similar structural features but lacking the pyridin-4-ylmethylideneamino group.
3-methylbenzothiazole: Similar to (E)-3-methyl-N-[(E)-pyridin-4-ylmethylideneamino]-1,3-benzothiazol-2-imine but without the pyridin-4-ylmethylideneamino group.
Pyridine derivatives: Compounds with similar pyridine moieties but different substituents on the benzothiazole ring.
Uniqueness
This compound is unique due to the presence of both the benzothiazole and pyridine moieties, which confer distinct electronic and steric properties. This combination enhances its potential for diverse biological activities and applications in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
